molecular formula C8H9N3 B1338963 3-methyl-1H-indazol-5-amine CAS No. 90764-90-2

3-methyl-1H-indazol-5-amine

Cat. No. B1338963
CAS RN: 90764-90-2
M. Wt: 147.18 g/mol
InChI Key: HQMYDRGGBUKAKP-UHFFFAOYSA-N
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Description

3-methyl-1H-indazol-5-amine is an important pharmaceutical intermediate used in the synthesis of active pharmaceutical ingredients . It is a part of the class of organic compounds known as 3-alkylindoles .


Synthesis Analysis

Recent strategies for the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of 3-methyl-1H-indazol-5-amine is C8H9N3 . It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.


Chemical Reactions Analysis

Indazoles have been synthesized through various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

The molecular weight of 3-methyl-1H-indazol-5-amine is 147.177. It has a density of 1.3±0.1 g/cm3 and a boiling point of 376.4±22.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis Methods

  • Microwave-Assisted Synthesis : 3-Methyl-1H-indazol-5-amine derivatives can be efficiently synthesized using the Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions. This method yields good to excellent results and uses dioxane/H2O as a solvent, Pd(OAc)2 and RuPhos as a catalyst system, and K3PO4 as a base (Wang et al., 2015).

Antitumor Activities

  • N-(2′-Arylaminepyrimidin4′-yl) Derivatives : N-(2′-chloropyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, synthesized from 3-methyl-6-nitro-1H-indazole, showed significant antitumor activities. These derivatives were obtained via N-methylation, catalytic reduction, nucleophilic substitution, and alkylated reaction (Chu De-qing, 2011).

Chemical Synthesis and Characterization

  • Silver(I)-Mediated Synthesis : A silver(I)-mediated intramolecular oxidative C–H amination process enables the construction of various 3-substituted 1H-indazoles. This method is efficient for synthesizing indazoles that are difficult to make by other C–H amination processes (Park et al., 2021).
  • Characterization of Triazole Derivatives : The study on 3-methyl-1H-1,2,4-triazole-5-amine and its derivatives focused on their synthesis, characterization, and theoretical NMR calculations. However, these compounds exhibited no activity against certain bacterial strains at high concentrations (Almeida et al., 2022).

Application in Drug Development

  • Synthesis of Carboxamide Derivatives : 3-Amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was synthesized for potential use in inhibiting the proliferation of certain cancer cell lines. This compound was created by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine (Hao et al., 2017).

Electrochemical Applications

  • Electrochemically Promoted C-N Bond Formation : An efficient electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide has been developed. This process is notable for its mild conditions and avoidance of toxic chemicals (Feroci et al., 2005).

Safety And Hazards

When handling 3-methyl-1H-indazol-5-amine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

3-methyl-2H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMYDRGGBUKAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461525
Record name 3-methyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1H-indazol-5-amine

CAS RN

90764-90-2
Record name 3-Methyl-1H-indazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90764-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-indazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AW Garofalo, J Bright, S De Lombaert… - Journal of Medicinal …, 2020 - ACS Publications
… To a stirred solution of methyl 4,5,7-trimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxylate (25 g, 112 mmol) in 1 L of toluene were added 3-methyl-1H-indazol-5-amine (14.67 g, 99.67 …
Number of citations: 27 0-pubs-acs-org.brum.beds.ac.uk
D Inoyama, D Awasthi, GC Capodagli, K Tsotetsi… - Cell chemical …, 2020 - cell.com
Published Mycobacterium tuberculosis β-ketoacyl-ACP synthase KasA inhibitors lack sufficient potency and/or pharmacokinetic properties. A structure-based approach was used to …
Number of citations: 21 www.cell.com

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